(2E)-3-phenyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}prop-2-enamide
Description
This compound is an α,β-unsaturated enamide featuring a phenyl group at the β-position and a sulfanyl-ethyl-imidazole moiety at the amide nitrogen. The (2E)-configuration ensures planarity of the conjugated system, which may enhance interactions with biological targets via π-π stacking or hydrogen bonding. The thioether (sulfanyl) linkage in the side chain could influence metabolic stability and membrane permeability .
Properties
IUPAC Name |
(E)-3-phenyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-19(12-11-16-7-3-1-4-8-16)21-13-14-25-20-22-15-18(23-20)17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,21,24)(H,22,23)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTFAQGECALKDC-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}prop-2-enamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the imidazole ring, followed by the introduction of the phenyl and sulfanyl groups. Common reagents used in these reactions include phenylboronic acid, imidazole, and thiols. The reaction conditions generally require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can be used to reduce the imidazole ring or the phenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or imidazole rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogenating agents, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-phenyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
A comparative analysis of key structural analogs is summarized below:
Key Observations
Bioactivity Trends :
- The presence of electron-withdrawing groups (e.g., CF₃ in ) enhances antitubercular activity, likely by increasing lipophilicity and target affinity . The target compound lacks such groups but includes a 5-phenylimidazole-sulfanyl chain , which may improve metabolic stability compared to simpler enamide derivatives .
- Compounds with bulky aromatic substituents (e.g., bis-CF₃ in ) show stronger biofilm inhibition against S. aureus ATCC 29213, suggesting that the target compound’s phenyl-imidazole moiety could confer similar benefits .
However, the thioether linkage may mitigate this by enhancing membrane permeability . Lipophilicity: The 5-phenylimidazole group increases hydrophobicity compared to triazole-containing analogs (e.g., ), which could favor interactions with lipid-rich bacterial membranes .
Synthetic Considerations :
- The sulfanyl-ethyl-imidazole side chain likely requires multi-step synthesis, involving thiol-ene coupling or nucleophilic substitution, as seen in related imidazole-thioether syntheses (e.g., ) .
- Palladium-catalyzed cross-coupling (as in ) might be applicable for introducing the phenyl-imidazole moiety .
Research Findings and Gaps
- Antimicrobial Potential: While the target compound’s exact bioactivity remains unstudied, its structural similarity to active N-arylcinnamamides () suggests promise against Gram-positive bacteria and mycobacteria.
- Knowledge Gaps: No data exist on the target compound’s pharmacokinetics, resistance profile, or specific molecular targets.
Biological Activity
Overview
(2E)-3-phenyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}prop-2-enamide is a synthetic compound that incorporates an imidazole moiety, which is known for its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial therapies.
Chemical Structure
The compound is characterized by the following structural features:
- Imidazole Ring : A five-membered aromatic ring containing two nitrogen atoms.
- Phenyl Group : A benzene ring that enhances the compound's lipophilicity.
- Sulfanyl Linkage : The presence of sulfur contributes to the reactivity and biological activity of the compound.
Anticancer Properties
Research indicates that imidazole-containing compounds exhibit significant anticancer activity. For instance, derivatives of 1,3,4-thiadiazole and imidazole have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 4.27 |
| Compound B | SK-MEL-2 (Skin) | 0.794 |
| Compound C | MDA-MB-23 (Breast) | 9.0 |
Studies have demonstrated that compounds similar to this compound can inhibit cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Imidazole derivatives are known to possess activity against a range of pathogens, including bacteria and fungi. For example, studies have shown that certain imidazole derivatives exhibit significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Anticancer Activity Study : A study conducted by Alam et al. evaluated a series of thiadiazole derivatives, including those with imidazole functionalities. The results indicated that these compounds exhibited substantial cytotoxic effects against multiple human cancer cell lines, with some achieving IC50 values as low as 4.27 µg/mL .
- Structure–Activity Relationship (SAR) : Research into the SAR of imidazole-containing compounds has revealed that modifications to the phenyl ring significantly influence their biological activity. For instance, substituents on the phenyl group can enhance binding affinity to target proteins involved in cancer progression .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.
- Targeting Cellular Pathways : The compound could interfere with signaling pathways critical for cell survival and proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
